molecular formula C8H10BrNO B3276362 4-Bromo-6-methoxy-2,3-dimethylpyridine CAS No. 640721-50-2

4-Bromo-6-methoxy-2,3-dimethylpyridine

Cat. No. B3276362
CAS RN: 640721-50-2
M. Wt: 216.07 g/mol
InChI Key: ORXSIIJTOFQXTH-UHFFFAOYSA-N
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Description

“4-Bromo-6-methoxy-2,3-dimethylpyridine” is a chemical compound . It’s a reagent used in the synthesis of novel isoquinoline derivatives of potential interest for pharmaceutical, biomedical, and energy-related research .


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-methoxy-2,3-dimethylpyridine” is represented by the InChI code: 1S/C7H8BrN/c1-5-3-7 (8)4-6 (2)9-5/h3-4H,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms in the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-6-methoxy-2,3-dimethylpyridine is an intermediate compound in various chemical syntheses. For instance, it's used in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen (Xu & He, 2010). Additionally, its derivatives, like 6-substituted-2,4-dimethyl-3-pyridinols, exhibit potent antioxidant properties, contributing to their potential in pharmaceutical applications (Wijtmans et al., 2004).

Catalysis

In catalysis, compounds related to 4-Bromo-6-methoxy-2,3-dimethylpyridine have been utilized. For example, bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) are used in a catalytic system for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes (Verma et al., 2016).

Heterocyclic Synthesis

4-Bromo-6-methoxy-2,3-dimethylpyridine and its analogs are key in synthesizing various heterocyclic compounds. These compounds are often used in the development of pharmaceuticals with potential antiarrhythmic properties or as calcium channel antagonists (Holt & Caignan, 2000).

Safety and Hazards

“4-Bromo-6-methoxy-2,3-dimethylpyridine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

4-bromo-6-methoxy-2,3-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-6(2)10-8(11-3)4-7(5)9/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXSIIJTOFQXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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